molecular formula C21H17N3O3 B244400 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide

Cat. No. B244400
M. Wt: 359.4 g/mol
InChI Key: UEGSCOFGDKDPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide, also known as BMN-673, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor. It has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of BRCA-deficient tumors.

Mechanism of Action

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide inhibits PARP by binding to its catalytic domain, preventing the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and eventual cell death. N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has been shown to be a highly potent and selective PARP inhibitor, with an IC50 value of 0.57 nM for PARP1 and 4 nM for PARP2.
Biochemical and Physiological Effects:
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has been shown to have significant antitumor activity in preclinical models, particularly in BRCA-deficient tumors. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments. N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for PARP1 and PARP2, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer therapies. However, there are also some limitations to its use in lab experiments, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide, including the development of more potent and selective PARP inhibitors, the identification of biomarkers for patient selection, and the optimization of combination therapies. Other potential applications for PARP inhibitors include the treatment of other DNA repair-deficient tumors, such as those with mutations in ATM or ATR, and the prevention of cancer recurrence. Overall, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has shown great promise as a cancer therapy, and further research is needed to fully realize its potential.

Synthesis Methods

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide can be synthesized through a multi-step process involving the reaction of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-methylphenol, followed by cyclization with phosphoryl chloride and condensation with nicotinamide. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has shown promising results in preclinical trials as a potent PARP inhibitor. PARP is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and eventual cell death. N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has been shown to be highly selective for PARP1 and PARP2, which are the most relevant PARP isoforms for cancer therapy. It has also been shown to be effective in killing BRCA-deficient tumor cells, which are highly sensitive to PARP inhibition.

properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-13-5-6-14(10-17(13)23-20(25)15-4-3-9-22-12-15)21-24-18-11-16(26-2)7-8-19(18)27-21/h3-12H,1-2H3,(H,23,25)

InChI Key

UEGSCOFGDKDPBY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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